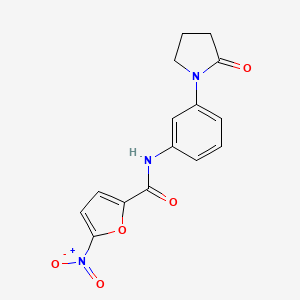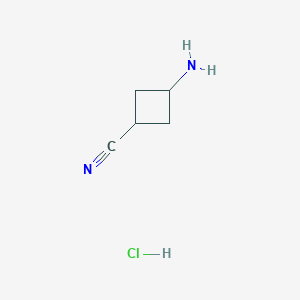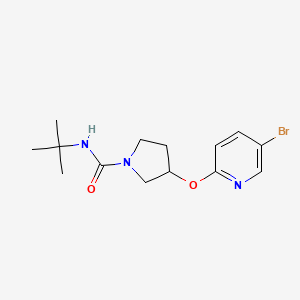
5-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a nitro group (-NO2), which is a functional group that consists of one nitrogen atom and two oxygen atoms . The compound also includes a pyrrolidin-2-one group, which is a five-membered lactam ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the nitro group is often involved in redox reactions, while the pyrrolidin-2-one group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could affect its reactivity and stability, while the pyrrolidin-2-one group could influence its solubility and boiling/melting points .Scientific Research Applications
Antibacterial and Antimicrobial Properties
Research has focused on the synthesis and evaluation of derivatives of nitrofuran compounds, including 5-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide, for their antibacterial and antimicrobial activities. For instance, studies have shown that derivatives of 5-nitro-2-furanacrylamide exhibit strong inhibitory actions against various microbial strains, indicating their potential as effective antimicrobial agents (E. Niwa et al., 2007). Additionally, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides has been explored, with findings suggesting significant antimicrobial and antioxidant activities for these compounds (K. Devi et al., 2010).
Antioxidant Activity
The antioxidant properties of nitrofuran derivatives have also been investigated. A study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidant activities, comparable or superior to known antioxidants such as ascorbic acid (I. Tumosienė et al., 2019). This suggests the potential utility of nitrofuran derivatives in developing new antioxidant therapies.
Anticancer and Anti-inflammatory Applications
The research has extended into exploring the anticancer and anti-inflammatory potentials of nitrofuran derivatives. Novel pyrazoline derivatives with 5-nitrofuran-2-yl moieties have shown promising anti-inflammatory and antibacterial activities, indicating their potential in treating diseases characterized by inflammation and bacterial infections (P. Ravula et al., 2016).
Synthesis and Chemical Properties
The synthesis and characterization of nitrofuran derivatives, including their thermodynamic properties, have been a subject of interest. Studies on compounds such as 5(nitrophenyl) furan-2-carbaldehyde isomers have contributed to understanding the chemical and physical properties of these compounds, which is critical for their application in various fields (V. Dibrivnyi et al., 2015).
Neuroinflammation and Imaging
A particularly intriguing application is in the field of neurology, where derivatives have been utilized as PET imaging agents for targeting macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, offering a noninvasive tool for studying neuroinflammation in vivo (A. Horti et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c19-13-5-2-8-17(13)11-4-1-3-10(9-11)16-15(20)12-6-7-14(23-12)18(21)22/h1,3-4,6-7,9H,2,5,8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXDRODXIPVZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801883.png)


![4-[(2-Fluorophenyl)methyl]-3-methylmorpholine](/img/structure/B2801888.png)
![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol](/img/structure/B2801890.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2801892.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2801893.png)
![Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2801894.png)
![N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2801896.png)



![(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one](/img/structure/B2801905.png)